molecular formula C32H34O18 B12384260 Dichlorogelignate

Dichlorogelignate

Cat. No.: B12384260
M. Wt: 706.6 g/mol
InChI Key: GASRZGVXKCYAHZ-YIRMVFTQSA-N
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Description

Dichlorogelignate is a selective inhibitor of topoisomerase II (Topo II), a crucial enzyme involved in DNA replication and cell division. This compound has a molecular formula of C32H34O18 and a molecular weight of 706.6 g/mol . It is derived from plants, specifically from the Boraginaceae family .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorogelignate involves multiple steps, starting from naturally occurring lignan derivatives. The synthetic route typically includes the selective chlorination of specific hydroxyl groups on the lignan backbone . The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dichlorogelignate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone derivatives, reduced lignan forms, and substituted lignan derivatives .

Scientific Research Applications

Dichlorogelignate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichlorogelignate is unique due to its high selectivity and potency as a topoisomerase II inhibitor. Unlike other inhibitors, it has a distinct lignan-based structure, which contributes to its specific binding affinity and inhibitory efficiency .

Properties

Molecular Formula

C32H34O18

Molecular Weight

706.6 g/mol

IUPAC Name

(1S,3R,4R,5R)-3-[(1R,2S)-3-[(1R,2R,3R,5S)-5-carboxy-2,3,5-trihydroxycyclohexyl]oxycarbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C32H34O18/c33-15-2-1-11(4-16(15)34)23-13-6-18(36)17(35)5-12(13)3-14(27(41)49-21-9-31(47,29(43)44)7-19(37)25(21)39)24(23)28(42)50-22-10-32(48,30(45)46)8-20(38)26(22)40/h1-6,19-26,33-40,47-48H,7-10H2,(H,43,44)(H,45,46)/t19-,20-,21-,22-,23-,24-,25-,26-,31+,32+/m1/s1

InChI Key

GASRZGVXKCYAHZ-YIRMVFTQSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)[C@H]2[C@@H](C3=CC(=C(C=C3C=C2C(=O)O[C@@H]4C[C@@](C[C@H]([C@H]4O)O)(C(=O)O)O)O)O)C5=CC(=C(C=C5)O)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC4CC(CC(C4O)O)(C(=O)O)O)O)O)C5=CC(=C(C=C5)O)O)O)O

Origin of Product

United States

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